molecular formula C23H34O5 B12361747 17|AH-Gitoxigenin

17|AH-Gitoxigenin

Cat. No.: B12361747
M. Wt: 390.5 g/mol
InChI Key: PVAMXWLZJKTXFW-HQHMQNHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 17|AH-Gitoxigenin can be synthesized through the hydrolysis of oleandrin, a compound isolated from the dried leaves of Nerium oleander L. The hydrolysis is typically acid-catalyzed, yielding this compound with a yield of approximately 25% .

Industrial Production Methods: Industrial production of this compound involves the biotransformation of digitoxigenin using microbial cultures. For instance, the endophytic fungus Alternaria eureka 1E1BL1 has been used to biotransform digitoxigenin into this compound through a series of reactions including oxygenation, oxidation, and epimerization .

Chemical Reactions Analysis

Types of Reactions: 17|AH-Gitoxigenin undergoes various chemical reactions such as:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Often carried out using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

17|AH-Gitoxigenin has a wide range of applications in scientific research:

Mechanism of Action

17|AH-Gitoxigenin exerts its effects primarily by inhibiting the sodium/potassium-transporting ATPase enzyme (Na+/K±ATPase). This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium levels and enhances cardiac contractility. Additionally, it has been shown to activate promyelocytic leukemia protein (PML) nuclear bodies, which may contribute to its anti-cancer properties .

Comparison with Similar Compounds

    Digitoxigenin: Another cardenolide with similar biological activity.

    Digoxigenin: A closely related compound used in molecular biology applications.

    Lanatoside C: A cardiac glycoside with similar therapeutic uses.

Uniqueness: 17|AH-Gitoxigenin is unique due to its specific structural features and its potent biological activity. It has shown higher efficacy in certain applications compared to its analogs, making it a valuable compound for further research and development .

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,16S,17S)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,20-,21+,22-,23+/m1/s1

InChI Key

PVAMXWLZJKTXFW-HQHMQNHSSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@H]4C5=CC(=O)OC5)O)O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O

Origin of Product

United States

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